molecular formula C6H11ClFN3 B3016966 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 2197054-28-5

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3016966
CAS No.: 2197054-28-5
M. Wt: 179.62
InChI Key: AWLYRVQMNBJVMT-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c1-5-4-6(8)10(9-5)3-2-7;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLYRVQMNBJVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

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